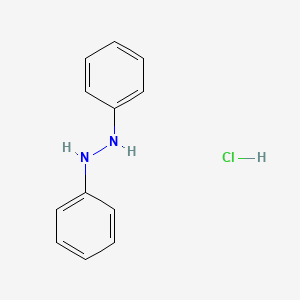
1,2-Diphenylhydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenylhydrazine hydrochloride is an aromatic organic compound consisting of two phenyl groups attached to a hydrazine moiety. It is commonly used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .
生化分析
Biochemical Properties
It is known that the compound consists of two aniline groups joined via their nitrogen atoms . This structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Information on the cellular effects of 1,2-Diphenylhydrazine hydrochloride is limited. Studies have shown that it can cause degenerative alterations in the liver of rats and female mice . It has also been associated with hepatocellular carcinomas in male rats and female mice .
Molecular Mechanism
Its structure suggests that it might interact with biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound rapidly oxidizes in water with a half-life of approximately 15 minutes .
Dosage Effects in Animal Models
Studies have shown that it can cause liver tumors in both sexes of rats and female mice .
Metabolic Pathways
It is known that the compound is involved in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Transport and Distribution
Its rapid oxidation in water suggests that it might be transported and distributed quickly within cells .
Subcellular Localization
Its structure suggests that it might interact with various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylhydrazine hydrochloride can be synthesized through the reduction of nitrobenzene using zinc dust and hydrochloric acid. The reaction typically proceeds as follows:
2 C6H5NO2+4Zn+8HCl→C6H5NHNHC6H5+4ZnCl2+4H2O
This method involves the reduction of nitrobenzene to phenylhydroxylamine, which then undergoes further reduction to form 1,2-diphenylhydrazine .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
化学反应分析
Types of Reactions
1,2-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene.
Reduction: Further reduction can lead to the formation of aniline derivatives.
Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are typically used.
Substitution: Various electrophiles can be used to introduce different substituents onto the phenyl rings.
Major Products
Azobenzene: Formed through oxidation.
Aniline Derivatives: Formed through reduction.
Substituted Phenylhydrazines: Formed through substitution reactions.
科学研究应用
1,2-Diphenylhydrazine hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in studies involving the interaction of hydrazine derivatives with biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly anti-inflammatory agents like phenylbutazone.
Industry: Applied in the production of polymers, photochromic resins, and as an antisludging additive for motor oils
作用机制
The mechanism by which 1,2-diphenylhydrazine hydrochloride exerts its effects involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
相似化合物的比较
Similar Compounds
1,1-Diphenylhydrazine: Another isomer with similar properties but different reactivity.
Azobenzene: Formed through the oxidation of 1,2-diphenylhydrazine.
Aniline: A simpler aromatic amine that can be derived from the reduction of 1,2-diphenylhydrazine.
Uniqueness
1,2-Diphenylhydrazine hydrochloride is unique due to its stability and ability to participate in a wide range of chemical reactions. Its dual phenyl groups provide steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1,2-diphenylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVKHCZQVDNMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
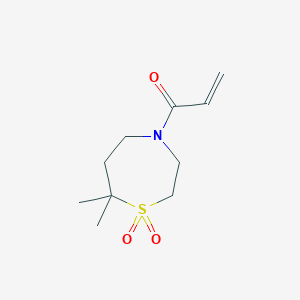
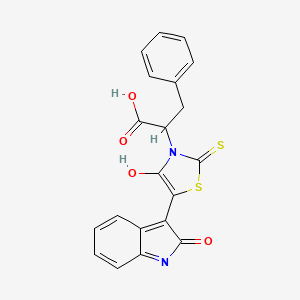
![6-Cyclopropyl-2-{[1-(2-phenylacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2817042.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2817048.png)
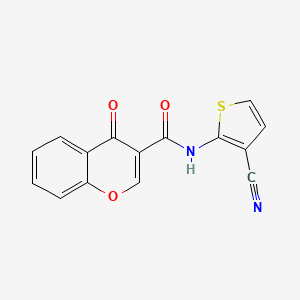
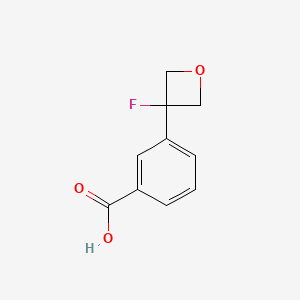
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B2817054.png)
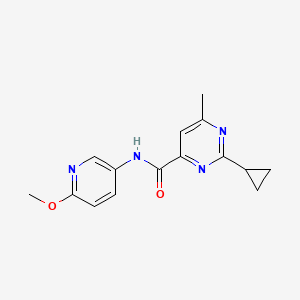
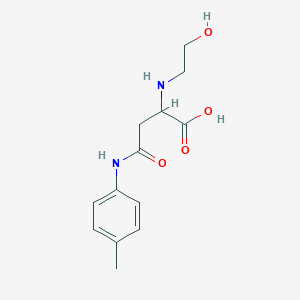
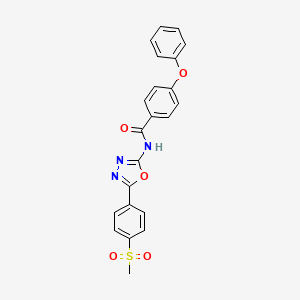
![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
